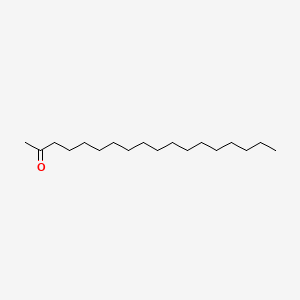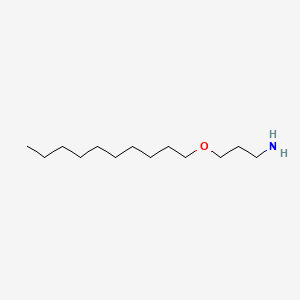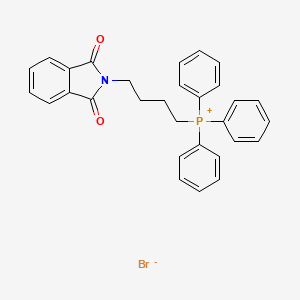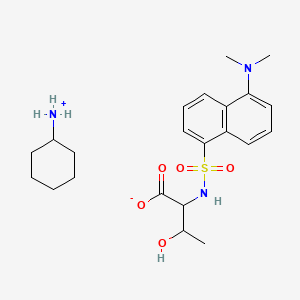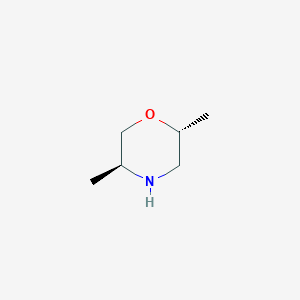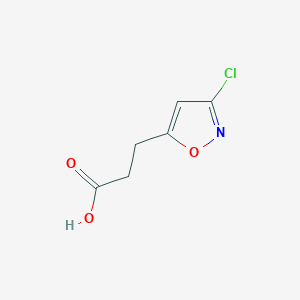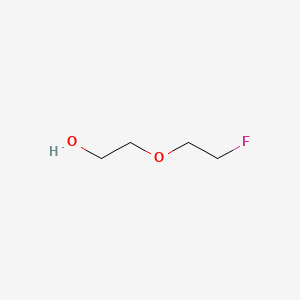
2-(2-Fluoroethoxy)ethanol
Descripción general
Descripción
“2-(2-Fluoroethoxy)ethanol” is a chemical compound with the molecular formula C4H9FO2 . It has an average mass of 108.112 Da and a monoisotopic mass of 108.058655 Da .
Synthesis Analysis
The synthesis of 2-Fluoroethanol, a related compound, was originally achieved by treating 2-chloroethanol with potassium fluoride in a simple Finkelstein reaction . The product has a lower boiling point than the starting material and can be conveniently isolated by distillation .Molecular Structure Analysis
The molecular structure of “2-(2-Fluoroethoxy)ethanol” consists of 4 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C4H9FO2/c5-1-3-7-4-2-6/h6H,1-4H2 . Physical And Chemical Properties Analysis
“2-(2-Fluoroethoxy)ethanol” has a molecular weight of 108.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 108.05865769 g/mol .Aplicaciones Científicas De Investigación
1. Antiplasmodial Activity Research
- Application Summary : “2-(2-Fluoroethoxy)ethanol” is used in the synthesis of a new class of compounds known as chalcones, which have been screened for in vitro antiplasmodial activity against Plasmodium falciparum .
- Methods of Application : The compounds were synthesized and then screened using the [3H] hypoxanthine incorporation inhibition assay .
- Results : Chalcones with 2-fluoroethoxy group on the 1-phenyl ring exhibited more enhanced inhibitory effects on the growth of parasites than their trifluoro analogues . Two compounds, 3a and 3f, exhibited significant inhibitory effects, with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively .
2. Solvent and Reagent in Organic Synthesis
- Application Summary : “2-(2-Fluoroethoxy)ethanol” can be used as a solvent and reagent in various organic syntheses .
- Methods of Application : It can be synthesized through the reaction of chloroethanol and fluoroethanol under acidic conditions .
- Results : The product, “2-(2-Fluoroethoxy)ethanol”, is a colorless liquid with a pungent odor .
Safety And Hazards
Direcciones Futuras
While there is limited information on the future directions of “2-(2-Fluoroethoxy)ethanol”, the use of ethanol and related compounds in energy production is a topic of ongoing research . The global push toward net-zero carbon emissions could potentially usher in a new era for ethanol and related compounds .
Relevant Papers A paper titled “Ethyl 2‐(2‐fluoroethoxy)ethyl carbonate as a new electrolyte additive for high‐voltage Li‐metal batteries” discusses the use of a new fluorinated linear carbonate additive, ethyl 2-(2-fluoroethoxy)ethyl carbonate (EFEEC), in a lithium bis(trifluoromethanesulfonyl) imide–lithium bis(oxalate)borate-based dual-salt electrolyte system . This system is compatible with high-Ni NMC and Li metal electrodes .
Propiedades
IUPAC Name |
2-(2-fluoroethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQHGORLUMRDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190748 | |
| Record name | Ethanol, 2-(beta-fluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoroethoxy)ethanol | |
CAS RN |
373-22-8 | |
| Record name | Ethanol, 2-(beta-fluoroethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(beta-fluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluoroethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



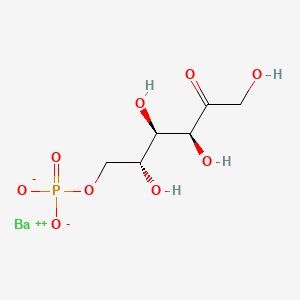
![2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-](/img/structure/B1594845.png)

